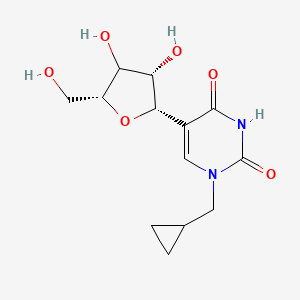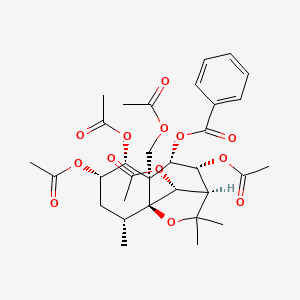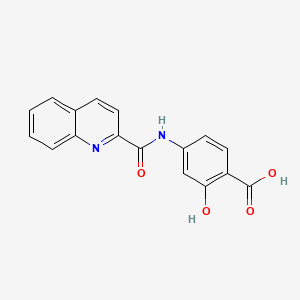
Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 is a deuterated form of sodium 2-hydroxybutyrate, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it useful in various analytical and biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 typically involves the deuteration of 2-hydroxybutyrate. One common method is the catalytic hydrogenation of 2-hydroxybutyrate in the presence of deuterium gas. The reaction is carried out under controlled conditions, often using a palladium or platinum catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and various purification techniques such as distillation and crystallization are employed to achieve the desired quality.
化学反应分析
Types of Reactions
Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the role of 2-hydroxybutyrate in various biological processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in certain diseases.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science.
作用机制
The mechanism of action of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 involves its role as a metabolic intermediate. It participates in various biochemical pathways, including the metabolism of amino acids and fatty acids. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its molecular targets and pathways.
相似化合物的比较
Similar Compounds
Sodium 2-hydroxybutyrate: The non-deuterated form, commonly used in similar applications but without the isotopic labeling.
Sodium 3-hydroxybutyrate: Another hydroxybutyrate isomer with different metabolic and chemical properties.
Sodium butyrate: A related compound with distinct biological activities and applications.
Uniqueness
Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 is unique due to its deuterium labeling, which provides advantages in analytical and biochemical studies. The isotopic labeling allows for more precise tracking and analysis of metabolic pathways, making it a valuable tool in research.
属性
分子式 |
C4H7NaO3 |
|---|---|
分子量 |
129.10 g/mol |
IUPAC 名称 |
sodium;2,3,3-trideuterio-2-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i2D2,3D; |
InChI 键 |
MOSCXNXKSOHVSQ-LCZHFHQESA-M |
手性 SMILES |
[2H]C([2H])(C)C([2H])(C(=O)[O-])O.[Na+] |
规范 SMILES |
CCC(C(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


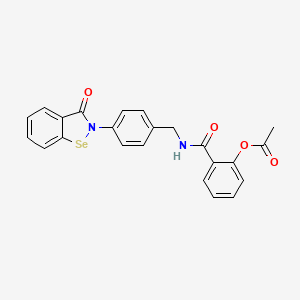
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
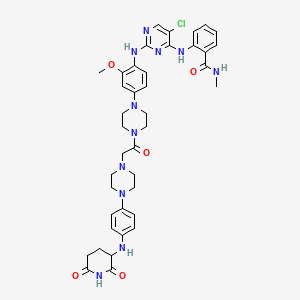

![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)




